1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
12-(4-fluorophenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-2-4-16(5-3-15)24-20-14-27-21-13-23-22(30-10-11-31-23)12-19(21)25(20)29(28-24)18-8-6-17(26)7-9-18/h2-9,12-14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMNCPKGNFGFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic compound with the molecular formula and a molecular weight of 411.4 g/mol. This compound integrates various heterocyclic structures, notably a quinoline core and a dioxin moiety, making it an intriguing candidate for biological activity research.
Structural Characteristics
The compound features:
- Fluorophenyl and methylphenyl substituents : These groups enhance lipophilicity and electronic properties.
- Dioxino and pyrazoloquinoline moieties : These structures are known to contribute to diverse biological activities.
Anticancer Potential
Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. Studies have shown that derivatives of pyrazoloquinolines can inhibit cell growth in various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that these compounds exhibited low to moderate toxicity levels against A2780 (cisplatin-sensitive) and A2780/RCIS (cisplatin-resistant) ovarian carcinoma cells. The most effective compounds showed IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit multidrug resistance proteins (MRP). For instance, quinoline derivatives were effective in inhibiting MRP2, suggesting that the target compound may also exhibit similar inhibitory effects .
- Kinase Inhibition : The compound may affect protein kinases involved in cancer progression. Specific modifications in the structure have been linked to enhanced potency against targets such as PfPK6 in Plasmodium falciparum, which could provide insights into its mechanism .
Pharmacokinetics
Preliminary studies suggest that this compound may possess favorable pharmacokinetic properties:
- High Oral Bioavailability : Similar compounds have shown high bioavailability (>90%) in animal models .
- Half-life and Distribution : Initial pharmacokinetic studies indicate a half-life conducive to therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C25H18FN3O2 | Antitumor activity | TBD |
| Quinoline Derivative A | C23H20N2O2 | MRP2 Inhibition | 0.5 |
| Quinoline Derivative B | C21H19N3O | Kinase Inhibition | 0.8 |
Scientific Research Applications
Research indicates that compounds with similar structures to 1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit various biological activities. Preliminary studies suggest that this compound may possess:
- Anticancer Properties : Similar pyrazoloquinoline derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Effects : The presence of fluorine and methyl groups may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial activity.
- Anti-inflammatory Activity : Compounds structurally related to this compound have been documented to reduce inflammation in animal models.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the dioxin moiety via oxidation processes.
- Functionalization with fluorine and methyl groups to enhance biological activity.
These synthetic routes require careful optimization of reaction conditions to maximize yield and purity .
Potential Applications
The unique structure of this compound suggests several promising applications:
- Pharmaceutical Development : Its potential as an anticancer or antimicrobial agent makes it a candidate for further pharmaceutical exploration.
- Biological Research : The compound can be utilized in studies aimed at understanding the mechanisms of action of similar compounds in biological systems.
- Material Science : Given its unique chemical properties, it may also find applications in developing advanced materials or catalysts.
Comparison with Similar Compounds
Key Observations :
- The target compound’s fused 1,4-dioxane ring distinguishes it from simpler pyrazoloquinolines (e.g., F6) and may enhance solubility due to oxygen’s polarity .
Physicochemical and Pharmacological Properties
Q & A
Q. What are the key synthetic routes for synthesizing 1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
Condensation : Reacting substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
Cyclization : Using catalysts like copper salts or acid-mediated conditions to form the pyrazoloquinoline core.
Functionalization : Introducing fluorophenyl and methylphenyl groups via Suzuki-Miyaura coupling or Ullmann reactions.
Purification : Column chromatography or recrystallization to isolate the final product.
Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature control (80–120°C), and inert atmospheres to prevent oxidation .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments.
- X-ray Crystallography : Determines bond lengths, angles, and crystal packing (e.g., orthorhombic or monoclinic systems) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~450–500 g/mol range) and fragmentation patterns.
- FT-IR : Identifies functional groups like C-F (1100–1200 cm) and C-O-C (dioxane ring, ~1250 cm) .
Q. What preliminary biological activities are associated with this compound?
Methodological Answer: Initial screenings often focus on:
- Enzyme Inhibition : Assays against cyclooxygenase-2 (COX-2) or kinases, using fluorogenic substrates to measure IC values.
- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC = 5–20 µM in HeLa or MCF-7 cells) .
- Anti-inflammatory Effects : LPS-induced cytokine suppression in macrophages (e.g., TNF-α reduction by 30–50%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Methodological Answer: Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% via uniform heating .
- Flow Chemistry : Continuous reactors minimize by-products (e.g., <5% impurities) and enhance scalability .
- Catalyst Screening : Testing palladium or copper catalysts (e.g., PdCl(PPh)) for cross-coupling efficiency .
Data-driven approaches (e.g., Design of Experiments) can model interactions between temperature, solvent polarity, and catalyst loading .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer: Address discrepancies via:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify false positives.
- Structural Analog Comparison : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl on COX-2 binding) .
- Target Selectivity Profiling : Use kinome-wide screens to rule off-target effects. Contradictions may arise from assay conditions (e.g., serum concentration variations) .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with COX-2 (PDB: 3LN1), highlighting hydrogen bonds with fluorophenyl groups .
- QSAR Modeling : Linear regression or machine learning correlates substituent electronegativity (e.g., Hammett constants) with IC values.
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable enzyme-ligand complexes) .
Q. How to design comparative studies with structural analogs to evaluate substituent effects?
Methodological Answer:
- Analog Library Synthesis : Replace fluorophenyl with methoxy, chloro, or nitro groups and test activity.
- Pharmacokinetic Profiling : Compare logP (e.g., 3.5 vs. 4.2 for methylphenyl vs. methoxyphenyl analogs) and metabolic stability in liver microsomes .
- Crystallographic Overlays : Superimpose X-ray structures to identify steric clashes or enhanced π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
